molecular formula C6H3ClIN3 B13629303 2-Azido-4-chloro-1-iodobenzene

2-Azido-4-chloro-1-iodobenzene

Cat. No.: B13629303
M. Wt: 279.46 g/mol
InChI Key: SVSDRYMTQRLPCN-UHFFFAOYSA-N
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Description

2-Azido-4-chloro-1-iodobenzene is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of azido, chloro, and iodo functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-chloro-1-iodobenzene typically involves the diazotization of 4-chloro-2-iodoaniline followed by treatment with sodium azide. The reaction conditions often require low temperatures and the presence of acidic conditions to facilitate the formation of the azido group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group .

Chemical Reactions Analysis

Types of Reactions: 2-Azido-4-chloro-1-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the iodine or chlorine atoms.

    Coupling Reactions: It can serve as a substrate in metal-catalyzed coupling reactions, such as the Sonogashira or Heck reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, acidic conditions, low temperatures.

    Oxidation: Various oxidizing agents like iodobenzene dichloride.

    Coupling Reactions: Palladium or copper catalysts, appropriate ligands.

Major Products:

    Amines: Formed from nucleophilic substitution of the azido group.

    Coupled Products: Resulting from metal-catalyzed coupling reactions.

Scientific Research Applications

2-Azido-4-chloro-1-iodobenzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azido-4-chloro-1-iodobenzene involves the formation of reactive intermediates, such as nitrenes, upon activation. These intermediates can insert into C-H bonds, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

    1-Chloro-2-iodobenzene: Similar structure but lacks the azido group.

    1-Azido-4-chloro-2-iodobenzene: Similar structure with different positioning of the azido group.

Uniqueness: 2-Azido-4-chloro-1-iodobenzene is unique due to the combination of azido, chloro, and iodo groups on the benzene ring, which imparts distinct reactivity and versatility in chemical synthesis.

Properties

Molecular Formula

C6H3ClIN3

Molecular Weight

279.46 g/mol

IUPAC Name

2-azido-4-chloro-1-iodobenzene

InChI

InChI=1S/C6H3ClIN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H

InChI Key

SVSDRYMTQRLPCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=[N+]=[N-])I

Origin of Product

United States

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